molecular formula C26H30N2O5 B2432517 (R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1233219-43-6

(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No. B2432517
CAS RN: 1233219-43-6
M. Wt: 450.535
InChI Key: BDVKLMPZTGFPDI-CRZCYLAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is a useful research compound. Its molecular formula is C26H30N2O5 and its molecular weight is 450.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) Derivatives

The compound , (1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid cinchonidine salt, can be utilized in the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. Researchers have developed an epimerization–lactamization cascade reaction using functionalized (2S,4R)-4-aminoproline methyl esters to synthesize DBH derivatives. The key factors for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .

Antiplasmodial Activity

Monoamide analogues of 7-oxabicyclo[2.2.1]heptane derivatives have demonstrated enhanced antiplasmodial activity. For instance, (1S,4R)-3-(allylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is 20 times more active than norcantharidin .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.C7H8O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;8-6(9)4-1-3-2-5(4)7(10)11-3/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3-5H,1-2H2,(H,8,9)/t13-,14-,18-,19+;3-,4-,5-/m01/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKLMPZTGFPDI-CRZCYLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C2CC(C1C(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1[C@H]2C[C@H]([C@@H]1C(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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